N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-15(22-24-18-10-4-6-13-20(18)27-22)9-7-11-17(14)23-21(25)16-8-3-5-12-19(16)26-2/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUCQWMHFDNWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been extensively studied for its potential medicinal properties:
- Antimicrobial Activity : Research indicates that this compound may exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. Studies have focused on its mechanism of action involving inhibition of microbial growth through interference with metabolic pathways.
- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting potential for development into therapeutic agents for cancer treatment.
Biological Research
The compound's interaction with biological systems is a key area of investigation:
- Enzyme Inhibition : Studies have highlighted its role as an inhibitor of specific enzymes involved in oxidative stress and inflammation. This inhibition can lead to reduced cellular damage and inflammation, making it a candidate for anti-inflammatory therapies.
Material Science
Beyond biological applications, this compound is also explored in material science:
- Fluorescent Dyes : The compound's unique structure allows it to be utilized as a building block for synthesizing fluorescent dyes. These dyes are valuable in various applications including imaging and sensing technologies.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand:
- Metal Complexes : It can form complexes with transition metals, which are useful in catalysis and as materials for electronic devices.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Effects
In another study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines including breast and lung cancer. The findings indicated that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Further analysis revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 3: Development of Fluorescent Dyes
A collaborative project between two research institutions focused on synthesizing novel fluorescent dyes using this compound as a precursor. The resulting dyes exhibited high quantum yields and stability under UV light, demonstrating their potential for use in bioimaging applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs and their differentiating features are summarized below:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| Target Compound | Benzoxazole + 2-methylphenyl + 2-methoxybenzamide | Methoxy (C-2), methyl (C-2 phenyl) | ~350–380 | Reference for comparison |
| N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide | Benzoxazole + 2-methylphenyl + 3-methoxybenzamide | 5,7-dimethyl (benzoxazole), methoxy (C-3) | 386.4 | Dimethyl on benzoxazole; methoxy position alters electronic effects |
| N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | Benzoxazole + 3-bromophenyl + nitrobenzamide | Bromo (C-3 phenyl), nitro (C-3 benzamide) | ~420 (estimated) | Halogen and nitro groups increase lipophilicity and reactivity |
| N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide | Benzoxazole + 4-chlorophenyl + bromobenzamide | Chloro (C-4 phenyl), bromo (C-2 benzamide) | 353.63 | Halogen substitutions enhance steric bulk and metabolic stability |
| N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide | Benzoxazole + 2-methoxyphenyl + dimethylbenzamide | Dimethyl (C-2,4 benzamide) | 372.4 | Steric hindrance from dimethyl groups may reduce target binding |
Key Observations :
- Substituent Position : The target compound’s 2-methoxy group (vs. 3-methoxy in ) creates distinct electronic profiles, influencing hydrogen bonding and π-π stacking in biological systems.
- Halogen vs. Methoxy : Bromo/nitro groups () increase molecular weight and lipophilicity but may reduce solubility compared to methoxy .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Solubility | Moderate (methoxy enhances polarity) | Lower (dimethyl groups increase lipophilicity) | Low (halogens reduce polarity) |
| Lipophilicity (LogP) | ~3.0–3.5 (estimated) | ~3.8 (measured) | ~4.2 (estimated) |
| Metabolic Stability | Moderate (methoxy susceptible to demethylation) | High (dimethyl groups resist oxidation) | High (halogens slow metabolism) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl compounds. Subsequent coupling with 2-methoxybenzamide is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Dichloromethane or DMF for optimal solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol to isolate the pure product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the methoxy singlet (~δ 3.8–4.0 ppm), benzoxazole aromatic protons (δ 7.2–8.5 ppm), and amide NH proton (δ 8.5–9.0 ppm, if not deuterated).
- ¹³C NMR : Confirm the carbonyl carbon (δ ~165–170 ppm) and benzoxazole quaternary carbons (δ ~150–160 ppm).
- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak [M+H]⁺ matching the exact mass (~379.13 g/mol).
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O from methoxy group) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variations) may arise from assay-specific factors:
- Solubility : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference. Validate solubility via dynamic light scattering (DLS).
- Cell line variability : Perform comparative studies using isogenic cell lines or primary cells to assess target specificity.
- Data normalization : Include positive controls (e.g., known kinase inhibitors for kinase assays) and use nonlinear regression models for IC₅₀ calculation .
Q. What strategies are effective in crystallizing this compound for X-ray diffraction studies, and how does molecular conformation affect crystallinity?
- Methodological Answer :
- Crystallization screens : Use vapor diffusion with PEG-based precipitants. Optimize pH (6.5–7.5) to stabilize the amide bond.
- Conformational analysis : The benzoxazole and methoxybenzamide moieties may adopt non-planar geometries, leading to polymorphism. Use SHELXL for refinement, focusing on torsional angles and hydrogen-bonding networks (e.g., N-H···O interactions) .
- Data collection : High-resolution synchrotron data (≤1.0 Å) is recommended to resolve disorder in the methoxy group .
Q. How can computational modeling predict the binding mode of this compound to biological targets, and what validation experiments are required?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinases or GPCRs. Prioritize binding poses with hydrogen bonds to the benzoxazole nitrogen and methoxy oxygen.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding modes.
- Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD) or competitive ELISA to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
